molecular formula C11H14O2S B14769922 1-((Ethylsulfonyl)methyl)-4-vinylbenzene

1-((Ethylsulfonyl)methyl)-4-vinylbenzene

Cat. No.: B14769922
M. Wt: 210.29 g/mol
InChI Key: WUWZJPQGGJYRKF-UHFFFAOYSA-N
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Description

1-((Ethylsulfonyl)methyl)-4-vinylbenzene is an organic compound characterized by the presence of an ethylsulfonyl group attached to a methyl group, which is further connected to a vinylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylsulfonyl)methyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzyl chloride with ethylsulfonylmethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-((Ethylsulfonyl)methyl)-4-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-((Ethylsulfonyl)methyl)-4-vinylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((Ethylsulfonyl)methyl)-4-vinylbenzene involves its interaction with various molecular targets and pathways. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

  • 1-((Methylsulfonyl)methyl)-4-vinylbenzene
  • 1-((Isopropylsulfonyl)methyl)-4-vinylbenzene
  • 1-((Butylsulfonyl)methyl)-4-vinylbenzene

Comparison: 1-((Ethylsulfonyl)methyl)-4-vinylbenzene is unique due to the specific length and structure of its ethylsulfonyl group, which can influence its reactivity and interactions compared to its homologs. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-ethenyl-4-(ethylsulfonylmethyl)benzene

InChI

InChI=1S/C11H14O2S/c1-3-10-5-7-11(8-6-10)9-14(12,13)4-2/h3,5-8H,1,4,9H2,2H3

InChI Key

WUWZJPQGGJYRKF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)C=C

Origin of Product

United States

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